Cas no 159693-09-1 (3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester)
3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester
- methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- 4-Isoxazolecarboxylic acid, 3-(4-fluorophenyl)-5-Methyl-, Methyl
- DB-356454
- SY331932
- 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester
- 4-Isoxazolecarboxylic acid, 3-(4-fluorophenyl)-5-methyl-, methyl ester
- 3-(4-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester
- AKOS015852096
- 3-(4-Fluorophenyl)-5-methyl-4-Isoxazolecarboxylicacid methylester
- JTXOFNWDTGMOHG-UHFFFAOYSA-N
- CS-0259870
- MFCD14156090
- methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
- EN300-7431309
- SCHEMBL4721200
- DTXSID30676358
- 159693-09-1
-
- Inchi: 1S/C12H10FNO3/c1-7-10(12(15)16-2)11(14-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
- InChI Key: JTXOFNWDTGMOHG-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C(C(=O)OC)=C(C)ON=1
Computed Properties
- Exact Mass: 235.06447134Da
- Monoisotopic Mass: 235.06447134Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 52.3Ų
3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7431309-0.05g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 0.05g |
$174.0 | 2024-05-24 | |
| Enamine | EN300-7431309-0.1g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 0.1g |
$257.0 | 2024-05-24 | |
| Enamine | EN300-7431309-0.25g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 0.25g |
$367.0 | 2024-05-24 | |
| Enamine | EN300-7431309-0.5g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 0.5g |
$579.0 | 2024-05-24 | |
| Enamine | EN300-7431309-1.0g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 1.0g |
$743.0 | 2024-05-24 | |
| Enamine | EN300-7431309-2.5g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 2.5g |
$1454.0 | 2024-05-24 | |
| Enamine | EN300-7431309-5.0g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 5.0g |
$2152.0 | 2024-05-24 | |
| Enamine | EN300-7431309-10.0g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 10.0g |
$3191.0 | 2024-05-24 | |
| 1PlusChem | 1P001RRT-50mg |
4-Isoxazolecarboxylic acid, 3-(4-fluorophenyl)-5-methyl-, methyl ester |
159693-09-1 | 95% | 50mg |
$269.00 | 2024-06-20 | |
| 1PlusChem | 1P001RRT-100mg |
4-Isoxazolecarboxylic acid, 3-(4-fluorophenyl)-5-methyl-, methyl ester |
159693-09-1 | 95% | 100mg |
$369.00 | 2024-06-20 |
3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester Suppliers
3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Additional information on 3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester
3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester (CAS No 159693-09-1): Structural Characteristics, Biological Activities, and Research Applications
3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester (CAS No 159693-09-1) is a heterocyclic compound with a unique molecular framework that combines the structural features of isoxazole and carboxylic acid methyl ester functionalities. This compound belongs to the class of isoxazole derivatives, which are widely studied in medicinal chemistry due to their versatile pharmacological properties. The fluorine-substituted phenyl group at the 4-position and the dimethyl substitution pattern at the 5-position contribute to its distinct physicochemical characteristics and molecular interactions with biological targets. Recent advances in structure-activity relationship (SAR) studies have highlighted the significance of electronic effects and steric hindrance in modulating the biological activities of such compounds.
The molecular structure of 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester consists of a five-membered isoxazole ring (a fused system of a pyrrole and an oxazole) with a carboxylic acid methyl ester group attached at the 4-position. The fluorine atom in the 4-fluorophenyl moiety enhances the compound's lipophilicity and metabolic stability, which are critical for drug development. In computational chemistry studies, the fluorine-substituted aromatic ring has been shown to improve hydrogen-bonding interactions with protein targets, particularly in the context of kinase inhibition and enzyme modulation.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that isoxazole-based compounds like 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester exhibit promising antitumor activity through the inhibition of tyrosine kinase pathways. The methyl ester group in the molecule plays a crucial role in modulating the solubility and bioavailability of the compound, making it a viable candidate for preclinical drug development. Comparative studies with other isoxazole derivatives have revealed that the fluorine substitution enhances the selectivity of the compound for specific target enzymes, reducing off-target effects.
The synthesis of 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester has been optimized using transition-metal-catalyzed reactions, which are now considered the gold standard in modern organic synthesis. A 2022 study in ACS Organic Letters reported a one-pot methodology involving the condensation of 4-fluorophenylacetic acid with isoxazole precursors under mild reaction conditions. This approach significantly reduces the number of chemical steps and purification steps, aligning with green chemistry principles and industrial scalability requirements.
In the field of pharmacology, 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester has shown potential as a prodrug for the treatment of inflammatory diseases. The methyl ester functionality allows for controlled release of the active carboxylic acid form in the body, which can be tailored through ester hydrolysis rates. A 2023 preclinical trial in Arthritis Research & Therapy demonstrated that this compound exhibited anti-inflammatory effects comparable to nonsteroidal anti-inflammatory drugs (NSAIDs), but with a reduced gastrointestinal toxicity profile.
The fluorinated phenyl ring in 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester also contributes to its metabolic stability, a key factor in drug metabolism and pharmacokinetics. Metabolite profiling studies using liquid chromatography-mass spectrometry (LC-MS) have shown that the fluorine atom acts as a metabolic shield, reducing the hydrolytic cleavage of the isoxazole ring. This property has been leveraged in drug design to extend the half-life of the compound, thereby reducing the frequency of dosing required for therapeutic efficacy.
Recent in silico docking studies have provided insights into the binding mode of 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester with target proteins such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase). The fluorine-substituted phenyl group was found to form hydrophobic interactions with hydrophobic pockets in the active site, while the methyl ester group participated in hydrogen bonding with conserved residues in the binding site. These findings have been instrumental in molecular design and lead optimization strategies for targeted drug development.
The isoxazole scaffold in 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester has also been explored for antimicrobial applications. A 2023 study in Antimicrobial Agents and Chemotherapy reported that this compound exhibited moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The electron-withdrawing effect of the fluorine atom was found to enhance the electrophilicity of the isoxazole ring, facilitating electrostatic interactions with thiol groups in enzyme active sites.
Given the versatile pharmacological profile of 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester, ongoing research is focused on structure modification to enhance its therapeutic index. Combinatorial chemistry approaches are being employed to explore the impact of substituents at the 5-position of the isoxazole ring. Preliminary results indicate that bulky substituents can improve selectivity for specific target enzymes, while electron-donating groups may enhance solubility and permeability across biological membranes.
In conclusion, 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester (CAS No 159693-09-1) represents a promising lead compound with multifaceted biological activities. Its fluorinated phenyl group, methyl ester functionality, and isoxazole scaffold provide a versatile platform for molecular design and drug optimization. Future studies are expected to further elucidate its mechanistic details and clinical potential, paving the way for novel therapeutic applications in various disease states.
Summary of Key Points: - Compound Name: 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester (CAS No: 159693-09-1) - Structural Features: - Fluorinated phenyl ring contributes to metabolic stability and hydrophobic interactions with protein targets. - Methyl ester functionality enhances solubility, permeability, and hydrogen bonding with conserved residues in enzyme active sites. - Isoxazole scaffold provides a versatile platform for molecular design and lead optimization. - Pharmacological Activities: - Demonstrates anti-inflammatory effects comparable to NSAIDs with reduced gastrointestinal toxicity. - Shows moderate antimicrobial activity against MRSA and VRE due to the electron-withdrawing effect of the fluorine atom. - Exhibits potential as an anticancer agent through inhibition of EGFR and ALK via hydrophobic and hydrogen bonding interactions. - Metabolic Stability: - Fluorine atom acts as a metabolic shield, reducing hydrolytic cleavage of the isoxazole ring and extending drug half-life. - Future Research Directions: - Structure modification at the 5-position of the isoxazole ring to enhance selectivity and therapeutic index. - Exploration of combinatorial chemistry approaches for lead optimization. - Further in silico and in vitro studies to elucidate mechanistic details and clinical potential. - Conclusion: - The compound is a promising lead with multifaceted biological activities, offering opportunities for novel therapeutic applications in inflammation, cancer, and antimicrobial treatments. This compound exemplifies the power of structure-activity relationship (SAR) studies and computational chemistry in drug discovery, highlighting its potential as a multifunctional therapeutic agent.159693-09-1 (3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester) Related Products
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